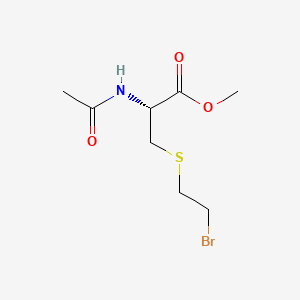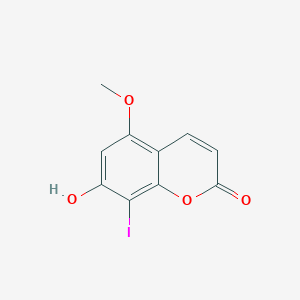
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-: is a chemical compound that belongs to the class of phthalazinediones. These compounds are known for their diverse biological and pharmacological activities. The structure of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- includes a phthalazine ring system with an iodoacetyl and a phenyl group attached, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-phenyl-2,3-dihydrophthalazine-1,4-dione.
O-Alkylation: This compound undergoes O-alkylation with ethyl chloroacetate to form an intermediate ester.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to produce the corresponding hydrazide.
Azide Coupling: The hydrazide is coupled with an amino acid ester hydrochloride under azide coupling conditions to form the final product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinedione derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have been studied for their cytotoxic and anti-bacterial properties.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s.
Comparaison Avec Des Composés Similaires
- Phthalhydrazide
- 1,4-Phthalazinedione, 2,3-dihydro-
- Phthalazine-1,4-dione
Comparison: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- is unique due to the presence of the iodoacetyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting acetylcholinesterase and better blood-brain barrier permeability .
Propriétés
Numéro CAS |
73972-90-4 |
|---|---|
Formule moléculaire |
C16H11IN2O3 |
Poids moléculaire |
406.17 g/mol |
Nom IUPAC |
2-(2-iodoacetyl)-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C16H11IN2O3/c17-10-14(20)19-16(22)13-9-5-4-8-12(13)15(21)18(19)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
AGNRRJBOKXZEPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


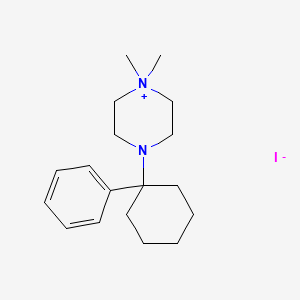

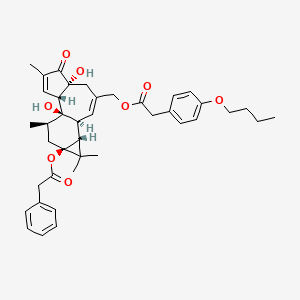
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
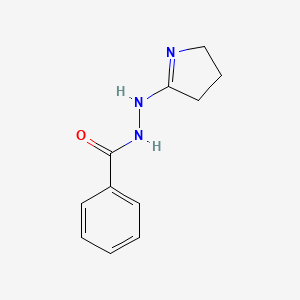
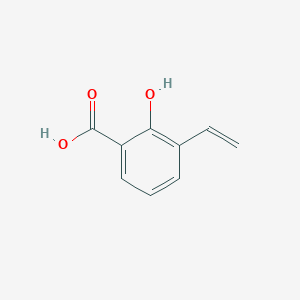
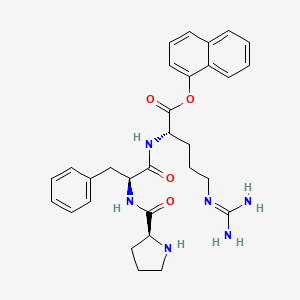
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
